molecular formula C17H14N2O2S2 B2382322 1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1421528-82-6

1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea

Cat. No.: B2382322
CAS No.: 1421528-82-6
M. Wt: 342.43
InChI Key: UPTVXRSIGQLUOM-UHFFFAOYSA-N
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Description

1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a complex organic compound featuring a thiophene ring system and a phenyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid and phenyl isocyanate.

  • Reaction Steps: The thiophene-2-carboxylic acid is first activated, often through the formation of an acid chloride using thionyl chloride. This is then reacted with phenyl isocyanate to form the urea derivative.

  • Purification: The final product is purified through recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors to enhance efficiency and yield.

  • Catalysts: Catalysts such as palladium or nickel may be employed to improve reaction rates and selectivity.

Types of Reactions:

  • Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the thiophene rings to thiophene-2-ylmethanol.

  • Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Electrophiles like bromine or iodine are used in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Thiophene-2-ylmethanol.

  • Substitution Products: Bromothiophenes or iodothiophenes.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.

  • Industry: Its unique properties make it useful in materials science, such as in the development of advanced polymers and coatings.

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene ring system but differ in their functional groups.

  • Phenylurea derivatives: These compounds have similar urea structures but may have different substituents on the phenyl ring.

Uniqueness:

  • Structural Complexity: The presence of both thiophene and phenyl groups in the same molecule provides unique chemical properties.

  • Biological Activity: The combination of these groups may result in enhanced biological activity compared to simpler derivatives.

Properties

IUPAC Name

1-phenyl-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c20-16(14-7-4-10-22-14)15-9-8-13(23-15)11-18-17(21)19-12-5-2-1-3-6-12/h1-10H,11H2,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTVXRSIGQLUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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